molecular formula C9H10FN B1346165 1-(2-Fluorophenyl)cyclopropanamine CAS No. 886366-50-3

1-(2-Fluorophenyl)cyclopropanamine

Cat. No. B1346165
M. Wt: 151.18 g/mol
InChI Key: PMUHZJKXCBFDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorophenyl)cyclopropanamine is 1S/C9H10FN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 . The structure contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-(2-Fluorophenyl)cyclopropanamine is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere, preferably at 2-8°C . The predicted boiling point is 214.3±33.0 °C .

Scientific Research Applications

Cyclopropenimine-Catalyzed Reactions

  • Catalytic Applications: Cyclopropenimine derivatives, including those related to 1-(2-Fluorophenyl)cyclopropanamine, have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, demonstrating their utility in the synthesis of complex organic molecules (Bandar & Lambert, 2013).

Pharmacological Research

  • Neurokinin-1 Receptor Antagonists: Research into compounds structurally related to 1-(2-Fluorophenyl)cyclopropanamine has led to the development of water-soluble neurokinin-1 receptor antagonists, indicating potential applications in the treatment of emesis and depression (Harrison et al., 2001).

Monoamine Oxidase Inhibition

  • MAO Inhibitors: Studies have investigated the effects of fluorinated phenylcyclopropylamines on the inhibition of monoamine oxidases A and B, revealing insights into their potential therapeutic applications for neurological disorders (Hruschka et al., 2008).

Chemical Synthesis and Characterization

  • Synthetic Methodologies: The synthesis and analytical characterization of derivatives like fluorolintane demonstrate the chemical versatility and potential research chemical applications of fluorophenylcyclopropylamines (Dybek et al., 2019).

Inhibition of Lysine-Specific Demethylase

  • LSD1 Inhibitors: Cyclopropanamine compounds, including those structurally related to 1-(2-Fluorophenyl)cyclopropanamine, have been explored as inhibitors of lysine-specific demethylase 1 (LSD1), offering potential therapeutic strategies for treating various disease states, including neurological disorders (Blass, 2016).

Bioimaging Applications

  • Fluorophores for Bioimaging: The development of cyclopropenium-based fluorophores, including those with fluorophenyl substituents, highlights the role of these compounds in bioimaging applications, offering high photostability and specificity for cellular visualization (Guest et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(2-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUHZJKXCBFDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640625
Record name 1-(2-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopropanamine

CAS RN

886366-50-3
Record name 1-(2-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorophenyl)cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.